molecular formula C15H20BrN5O13P2 B587373 8-Brom-zyklisches ADP-Ribose CAS No. 151898-26-9

8-Brom-zyklisches ADP-Ribose

Katalognummer: B587373
CAS-Nummer: 151898-26-9
Molekulargewicht: 620.20 g/mol
InChI-Schlüssel: PLQQKRPSINJWTK-VNMBDIRDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-Cyclic ADP-Ribose is a synthetic analog of cyclic adenosine diphosphate-ribose, a naturally occurring molecule involved in calcium signaling within cells. This compound is known for its ability to modulate calcium release from intracellular stores, making it a valuable tool in scientific research, particularly in the fields of cell biology and pharmacology .

Wissenschaftliche Forschungsanwendungen

8-Bromo-Cyclic ADP-Ribose has a wide range of applications in scientific research:

    Chemistry: It is used to study the mechanisms of calcium signaling and the role of cyclic adenosine diphosphate-ribose in various chemical reactions.

    Biology: Researchers use this compound to investigate calcium release mechanisms in different cell types, including cardiac and smooth muscle cells.

    Medicine: It has potential therapeutic applications in treating diseases related to calcium signaling dysregulation, such as cardiac arrhythmias and hypertension.

    Industry: The compound is used in the development of new drugs and diagnostic tools that target calcium signaling pathways .

Wirkmechanismus

Target of Action

The primary target of 8-Bromo-cADPR is the ryanodine receptors (RyRs) . RyRs are calcium channels located in the sarco/endooplasmic reticulum (S/ER) of cells . They play a crucial role in the regulation of intracellular calcium signals .

Mode of Action

8-Bromo-cADPR acts as a competitive antagonist of cyclic adenosine diphosphate-ribose (cADPR), a calcium mobilizing messenger . It blocks the calcium release evoked by cADPR . This interaction with RyRs can mediate two opposing functions, namely pulmonary artery dilation and constriction, in a manner seemingly independent of IP3Rs or calcium influx pathways .

Biochemical Pathways

8-Bromo-cADPR affects the biochemical pathways involving calcium signaling. It interferes with the activation of RyRs by cADPR, thus modulating the release of calcium from the S/ER . This can result in either highly localized calcium signals, such as calcium sparks, or propagating, global calcium waves .

Pharmacokinetics

It is known to be a stable, cell-permeable analog of cadpr .

Result of Action

The action of 8-Bromo-cADPR results in the modulation of intracellular calcium signals. By blocking the action of cADPR, it can affect various cellular functions that are controlled by calcium signals . For instance, it can mediate pulmonary artery dilation and constriction .

Action Environment

The action of 8-Bromo-cADPR can be influenced by the cellular environment. For example, the presence of different RyR subtypes in different cellular compartments can influence its effects . Furthermore, the compound’s action can also be affected by the formation of intracellular junctions by the S/ER .

Safety and Hazards

8-bromo-Cyclic ADP-Ribose is classified as an eye irritant and skin irritant. It can also cause respiratory system irritation . It should be stored at -80°C .

Zukünftige Richtungen

The peculiar pharmacology of 8-bromo-cyclic adenosine diphosphate-ribose (8-bromo-cADPR) has prompted the development and testing of a novel hypothesis on the mechanism of intracellular calcium signaling . This research could lead to new insights into the role of 8-bromo-Cyclic ADP-Ribose in cellular processes .

Biochemische Analyse

Biochemical Properties

8-Bromo-Cyclic ADP-Ribose is known to interact with various enzymes and proteins. It appears to activate calcium channels in intracellular membranes, which in turn activate ryanodine receptors . It is also known to block calcium release evoked by cADP-ribose in sea urchin egg homogenates .

Cellular Effects

8-Bromo-Cyclic ADP-Ribose has significant effects on various types of cells and cellular processes. It influences cell function by regulating calcium release from the sarco/endooplasmic reticulum . This regulation of calcium signals controls a plethora of cellular functions .

Molecular Mechanism

At the molecular level, 8-Bromo-Cyclic ADP-Ribose exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to block calcium release evoked by cADP-ribose, indicating its role in enzyme inhibition .

Metabolic Pathways

8-Bromo-Cyclic ADP-Ribose is involved in metabolic pathways related to calcium signaling. It is biosynthesized from NAD+ by cADP-ribose synthases, including CD38 .

Vorbereitungsmethoden

The synthesis of 8-Bromo-Cyclic ADP-Ribose typically involves the enzymatic cyclization of 8-bromo-NAD+ by ADP-ribosyl cyclase. This process can be carried out under controlled laboratory conditions to ensure high purity and yield. Industrial production methods may involve similar enzymatic processes but on a larger scale, with additional purification steps to meet commercial standards .

Analyse Chemischer Reaktionen

8-Bromo-Cyclic ADP-Ribose undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions can alter the oxidation state of the compound, affecting its biological activity.

    Substitution: The bromine atom in the compound can be substituted with other functional groups, potentially modifying its properties.

    Hydrolysis: This reaction can break down the compound into its constituent parts under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 8-Bromo-Cyclic ADP-Ribose include:

    Cyclic ADP-Ribose: The natural analog involved in calcium signaling.

    7-Deaza-8-bromo-Cyclic ADP-Ribose: A membrane-permeant analog with similar biological activity.

    8-Amino-Cyclic ADP-Ribose: Another synthetic analog with distinct properties.

8-Bromo-Cyclic ADP-Ribose is unique due to its high specificity and potency as an antagonist of cyclic adenosine diphosphate-ribose, making it a valuable tool for studying calcium signaling pathways .

Eigenschaften

{ "Design of Synthesis Pathway": "The synthesis of 8-bromo-Cyclic ADP-Ribose can be achieved through a multi-step approach involving the modification of the existing Cyclic ADP-Ribose molecule.", "Starting Materials": [ "Cyclic ADP-Ribose", "Bromine", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Methanol" ], "Reaction": [ "Step 1: Cyclic ADP-Ribose is reacted with acetic anhydride and pyridine to form the acetate ester intermediate.", "Step 2: The acetate ester intermediate is then reacted with bromine in the presence of hydrochloric acid to introduce the bromine at the 8-position.", "Step 3: The resulting product is then treated with sodium bicarbonate to neutralize the acid and the mixture is extracted with ethyl acetate.", "Step 4: The organic layer is separated and washed with water and brine, then dried over sodium sulfate.", "Step 5: The solvent is removed under reduced pressure to obtain the crude product.", "Step 6: The crude product is purified by column chromatography using a mixture of methanol and ethyl acetate as the eluent to obtain the final product, 8-bromo-Cyclic ADP-Ribose." ] }

CAS-Nummer

151898-26-9

Molekularformel

C15H20BrN5O13P2

Molekulargewicht

620.20 g/mol

IUPAC-Name

(2S,3R,4S,5R)-2-[[(6aR,8R,9R,9aS)-8-(6-amino-8-bromopurin-9-yl)-4,9-dihydroxy-2,4-dioxo-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadiphosphocin-2-yl]oxy]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H20BrN5O13P2/c16-15-20-6-11(17)18-3-19-12(6)21(15)13-9(25)10-5(30-13)2-29-35(26,27)34-36(28,32-10)33-14-8(24)7(23)4(1-22)31-14/h3-5,7-10,13-14,22-25H,1-2H2,(H,26,27)(H2,17,18,19)/t4-,5-,7-,8-,9-,10-,13-,14+,36?/m1/s1

InChI-Schlüssel

PLQQKRPSINJWTK-VNMBDIRDSA-N

Isomerische SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)O[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O

Kanonische SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(OP(=O)(O1)O)OC5C(C(C(O5)CO)O)O

Aussehen

Assay:≥95%A crystalline solid

Synonyme

8-bromo-cADPR; 8-bromo-cADP-Ribose

Herkunft des Produkts

United States
Customer
Q & A

Q1: What is the primary target of 8-Bromo-cADPR?

A1: 8-Bromo-cADPR acts primarily as an antagonist of cyclic ADP-ribose (cADPR) at ryanodine receptors (RyRs) [, , , , , , , , , , , , , ]. RyRs are intracellular calcium channels located on the sarcoplasmic/endoplasmic reticulum (S/ER). By blocking cADPR binding, 8-Bromo-cADPR inhibits the release of calcium from these intracellular stores [, , , , , , , , , , , , , ].

Q2: Does 8-Bromo-cADPR have any agonist activity?

A2: While primarily considered an antagonist, some studies have reported weak agonist activity of 8-Bromo-cADPR at higher concentrations in specific cell types or experimental conditions [, ].

Q3: What are the downstream consequences of blocking cADPR signaling with 8-Bromo-cADPR?

A3: Blocking cADPR signaling with 8-Bromo-cADPR can have diverse effects depending on the cell type and physiological process being studied. Some examples include:

  • Inhibition of smooth muscle contraction: Studies have shown that 8-Bromo-cADPR can inhibit vasoconstriction in various blood vessels, including coronary arteries [, ], pulmonary arteries [, , ], and renal arteries [].
  • Modulation of immune responses: 8-Bromo-cADPR has been implicated in modulating phagocytosis in macrophages [] and influencing cytokine-induced airway hyperresponsiveness in asthma models [, , ].
  • Effects on neuronal function: Research suggests 8-Bromo-cADPR may impact neuronal signaling, as demonstrated by its ability to modulate sensory synaptic transmission [] and influence calcium signaling in neuronal cells [].

Q4: What is the molecular formula and weight of 8-Bromo-cADPR?

A4: The molecular formula of 8-Bromo-cADPR is C15H18BrN5O12P2, and its molecular weight is 586.18 g/mol.

Q5: What are the key structural features of 8-Bromo-cADPR determined through spectroscopic data?

A5: Nuclear Magnetic Resonance (NMR) studies have revealed crucial structural information about 8-Bromo-cADPR:

  • Conformation: Similar to cADPR, the N9-linked ribose in 8-Bromo-cADPR adopts a C-2' endo conformation [, ]. Additionally, it exhibits a syn conformation about the N9-glycosyl linkage [].
  • Thermodynamic Parameters: Variable-temperature NMR studies have determined thermodynamic parameters associated with the conformational equilibria of 8-Bromo-cADPR, highlighting subtle differences compared to cADPR itself []. These variations in thermodynamic properties may influence its binding affinity and antagonistic activity.

Q6: Is 8-Bromo-cADPR susceptible to hydrolysis?

A6: 8-Bromo-cADPR demonstrates significantly improved stability against chemical hydrolysis compared to cADPR [, ]. This enhanced stability is attributed to the presence of the bromine atom at the 8-position.

Q7: Is 8-Bromo-cADPR stable in biological systems?

A7: Studies have shown that 8-Bromo-cADPR is resistant to enzyme-mediated hydrolysis by CD38, an ectoenzyme involved in cADPR metabolism []. This resistance to enzymatic degradation enhances its utility in biological research.

Q8: Does 8-Bromo-cADPR possess any catalytic activity?

A8: 8-Bromo-cADPR is not known to exhibit any intrinsic catalytic properties. It primarily functions by competitively antagonizing cADPR at its target, the ryanodine receptor.

Q9: Have computational approaches been applied to study 8-Bromo-cADPR?

A9: Yes, computational chemistry and modeling techniques, like molecular docking and molecular dynamics simulations, can be utilized to investigate the binding mode of 8-Bromo-cADPR to the ryanodine receptor and elucidate the structural basis for its antagonistic activity.

Q10: How does the 8-bromo substitution in cADPR contribute to its antagonistic activity?

A10: The introduction of the bromine atom at the 8-position is crucial for conferring antagonistic properties to cADPR. This substitution likely influences the interactions between the compound and the ryanodine receptor, preventing cADPR binding and subsequent calcium release [, ].

Q11: What is the significance of the 2'-hydroxyl group in cADPR analogs for their activity?

A11: Studies comparing the activity of 2'-deoxy-cADPR analogs with their corresponding cADPR counterparts have revealed that the 2'-hydroxyl group, while not essential for the calcium-mobilizing activity of cADPR itself, significantly contributes to the antagonistic activity of 8-substituted cADPR analogs []. This suggests a crucial role of this structural motif in mediating interactions with the ryanodine receptor and influencing the balance between agonist and antagonist activity.

Q12: What are the typical formulation strategies employed for 8-Bromo-cADPR in research settings?

A12: 8-Bromo-cADPR is typically dissolved in aqueous solutions such as DMSO or buffer solutions for in vitro experiments. For in vivo applications, it can be administered via various routes, including intravenous, intraperitoneal, or intracerebroventricular injections.

Q13: Can you provide some specific examples of the use of 8-Bromo-cADPR in in vitro and in vivo models?

A13: 8-Bromo-cADPR has been widely utilized in various research models, including:

  • Isolated cells: In studies using isolated cells, 8-Bromo-cADPR has been instrumental in elucidating the role of cADPR signaling in regulating calcium release from intracellular stores in various cell types, such as smooth muscle cells [, , ], endothelial cells [], and immune cells [].
  • Animal models: In vivo studies utilizing 8-Bromo-cADPR have provided valuable insights into the physiological roles of cADPR signaling in processes such as hypoxic pulmonary vasoconstriction [, ], morphine tolerance [], and airway hyperresponsiveness [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.